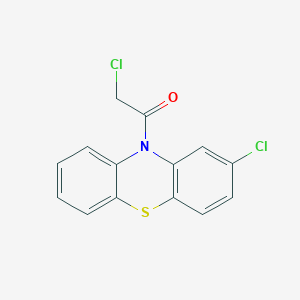

2-Chloro-10-(chloroacetyl)-10H-phenothiazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241506. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCKKLUGQMWBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311347 | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16189-69-8 | |

| Record name | 16189-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2-chloro-10H-phenothiazin-10-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a key intermediate in the development of novel phenothiazine-based therapeutic agents. This document details the chemical properties, synthesis protocol, and relevant data for this compound, tailored for professionals in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a derivative of the phenothiazine heterocyclic system, a scaffold of significant interest in pharmaceutical research due to its wide range of biological activities. The introduction of a chloroacetyl group at the N10 position provides a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries. Phenothiazine derivatives have been investigated for their potential as antipsychotic, antiemetic, antihistaminic, and, more recently, anticancer and antimicrobial agents. The chloroacetyl derivative serves as a crucial precursor for introducing various functional groups to modulate the pharmacological profile of the phenothiazine core.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided below.

| Property | 2-Chlorophenothiazine (Starting Material) | Chloroacetyl Chloride (Reagent) | This compound (Product) |

| Molecular Formula | C₁₂H₈ClNS | C₂H₂Cl₂O | C₁₄H₉Cl₂NOS |

| Molecular Weight | 233.72 g/mol | 112.94 g/mol | 310.2 g/mol [1][2] |

| Appearance | Greyish to slightly green or brownish powder | Colorless to light yellow liquid | Off-white solid[1] |

| CAS Number | 92-39-7 | 79-04-9 | 16189-69-8[1][2] |

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of 2-Chlorophenothiazine with chloroacetyl chloride. This electrophilic substitution reaction targets the nitrogen atom of the phenothiazine ring.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a general procedure for the chloroacetylation of phenothiazine derivatives.[1]

Materials:

-

2-Chlorophenothiazine

-

Chloroacetyl chloride

-

Toluene, anhydrous

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chlorophenothiazine (e.g., 1 equivalent) in anhydrous toluene.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (e.g., 1.5 equivalents) to the cooled solution with continuous stirring.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

To the crude residue, add water and extract the product with dichloromethane (2 x volume of water).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain this compound as an off-white solid.[1] A reported yield for a similar reaction is approximately 90%.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Characterization Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. However, the following table summarizes the expected and available data for the starting material and product. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

| Data Type | 2-Chlorophenothiazine (Starting Material) | This compound (Product) |

| Yield | - | ~90% (based on similar reactions)[1] |

| Melting Point | 196-200 °C | Not reported |

| ¹H NMR | Data available in spectral databases. | Expected signals for aromatic protons and a singlet for the -CH₂- group of the chloroacetyl moiety. |

| ¹³C NMR | Data available in spectral databases. | Expected signals for aromatic carbons, the carbonyl carbon, and the methylene carbon of the chloroacetyl group. |

| IR (cm⁻¹) | Data available in spectral databases. | Expected characteristic peaks for C=O stretching (around 1690-1710 cm⁻¹) and C-Cl stretching. |

Role in Drug Development

This compound is a key intermediate that allows for the introduction of various functionalities at the N-10 position of the phenothiazine ring. The chloroacetyl group is a versatile electrophile that can react with a wide range of nucleophiles, such as amines, thiols, and alcohols. This reactivity enables the synthesis of a diverse array of phenothiazine derivatives with potentially novel pharmacological activities.

The general pathway for utilizing this intermediate in drug discovery is depicted below.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of the phenothiazine tricycle, a scaffold of significant pharmacological interest. While research on this specific compound is not as extensive as for other phenothiazine derivatives like chlorpromazine, existing studies and the known bioactivities of related compounds suggest a multi-faceted mechanism of action. This technical guide consolidates the available data on this compound and related phenothiazines, focusing on its potential as an antipsychotic, antimicrobial, anticancer, and antioxidant agent. The guide provides an overview of the core mechanisms, quantitative data where available, detailed experimental protocols for assessing its activity, and visualizations of the implicated signaling pathways.

Core Mechanisms of Action

The biological activities of this compound are believed to stem from its distinct chemical structure, featuring a chlorinated phenothiazine core and a reactive chloroacetyl group at the 10-position.[1] These features likely enable the molecule to interact with a variety of biological targets, leading to a range of pharmacological effects.

Antipsychotic Effects: Dopamine Receptor Antagonism

Phenothiazines are a well-established class of antipsychotic drugs that primarily exert their effects by antagonizing dopamine receptors in the central nervous system. The 2-chloro substitution on the phenothiazine ring is a critical determinant for this antipsychotic activity. It is hypothesized that this compound, like its congeners, can bind to and block D2 dopamine receptors, thereby modulating dopaminergic neurotransmission. This action is central to alleviating the positive symptoms of psychosis.

Anticancer Activity: A Multi-pronged Attack

Phenothiazine derivatives have demonstrated promising potential as anticancer agents by targeting several key cellular processes essential for cancer cell survival and proliferation. The proposed anticancer mechanisms for compounds in this class include:

-

Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2] This involves the activation of a cascade of caspases, the executioners of apoptosis.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or G2/M phases, preventing cancer cell division. This is achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

-

Inhibition of Pro-Survival Signaling Pathways: Phenothiazines are known to interfere with critical signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting these pathways, they can suppress cancer cell growth and survival.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties.[1] The mechanism of antimicrobial action for phenothiazines is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymatic processes within the pathogens.

Antioxidant and Radical Scavenging Activity

This compound has been shown to exhibit significant antioxidant activity.[1] This is attributed to its ability to neutralize reactive oxygen species (ROS) through multiple mechanisms, including hydrogen atom transfer, radical adduct formation, and single-electron transfer.[1] By scavenging these damaging free radicals, the compound can help protect cells from oxidative stress.

Enzyme Inhibition: Trypanothione Reductase

A specific target identified for this compound is trypanothione reductase, an essential enzyme in the antioxidant defense system of trypanosomatid parasites.[1] The compound acts as a competitive inhibitor of this enzyme, suggesting its potential as a therapeutic agent for parasitic diseases like leishmaniasis and Chagas disease.[1]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that specific data for this compound is limited, and much of the understanding of its activity is extrapolated from studies on related phenothiazine derivatives.

| Biological Activity | Target/Assay | Parameter | Value | Reference |

| Enzyme Inhibition | Trypanothione Reductase | Ki | 62.5 µM | [1] |

| Trypanothione Reductase | IC50 | 69.2 µM | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow relevant to the study of this compound.

Caption: General workflow for evaluating the biological activities of the compound.

Caption: Proposed mechanism of apoptosis induction by phenothiazine derivatives.

Caption: Proposed mechanism of cell cycle arrest by phenothiazine derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a derivative of the versatile phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its key physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological activities and mechanisms of action. The information is presented in a clear and structured format, including data tables for easy reference and graphical representations of relevant biological pathways and experimental workflows to facilitate understanding.

Introduction

Phenothiazine and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of various substituents onto the phenothiazine core allows for the fine-tuning of its biological activity. This compound is a synthetic derivative that incorporates a reactive chloroacetyl group, making it a valuable intermediate for the synthesis of more complex molecules and a candidate for investigation into its own biological effects. This guide aims to consolidate the available physicochemical data and procedural information for this compound to support further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | 2-chloro-1-(2-chloro-10-phenothiazinyl)ethanone | [1] |

| CAS Number | 16189-69-8 | [1] |

| Molecular Formula | C₁₄H₉Cl₂NOS | [1] |

| Molecular Weight | 310.2 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Est. 202-204 °C | [2] |

| Boiling Point | 539.9 °C at 760 mmHg | - |

| Density | 1.468 g/cm³ | - |

| Flash Point | 280.3 °C | - |

| Solubility | Soluble in chloroform, acetone, and ethanol; sparingly soluble in methanol; insoluble in water. | [3][4] |

| InChI | InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2 | - |

| InChI Key | FXCKKLUGQMWBDD-UHFFFAOYSA-N | - |

| SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol

The synthesis of this compound is typically achieved through the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride.[5][6]

Materials:

-

2-Chlorophenothiazine

-

Chloroacetyl chloride

-

Dry benzene (or other suitable inert solvent like toluene)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Ice bath

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenothiazine (1 equivalent) in dry benzene.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture with continuous stirring for 3-4 hours at 50-60 °C.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and distill off the solvent under reduced pressure using a rotary evaporator.

-

Pour the residue onto ice-cold water to precipitate the crude product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

For further purification, dissolve the crude product in dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation and recrystallize the solid from a suitable solvent such as ether to obtain pure this compound.[5]

Characterization Protocols

Objective: To determine the absorption maxima (λmax) of the compound in a suitable solvent.

Procedure:

-

Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or methanol).

-

Use a calibrated UV-Vis spectrophotometer and scan the absorbance of the solution over a wavelength range of 200-400 nm.

-

Use the pure solvent as a blank for baseline correction.

-

Identify the wavelength(s) of maximum absorbance. Phenothiazine derivatives typically exhibit characteristic absorption bands in the UV region.[7]

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Prepare a sample of the compound as a KBr pellet or as a thin film.

-

Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands. Expected peaks include:

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Procedure:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Record the ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.[10][11][12]

-

Analyze the chemical shifts (δ), integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically using an electron ionization (EI) source.

-

Obtain the mass spectrum, which will show the molecular ion peak (M⁺) and various fragment ions.

-

Analyze the fragmentation pattern to confirm the structure of the molecule. The fragmentation of phenothiazine derivatives often involves cleavage of the side chain attached to the nitrogen atom.[12]

Biological Activity and Signaling Pathways

Phenothiazine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects. While specific studies on this compound are limited, its activity can be inferred from the well-established mechanisms of the phenothiazine class.

Dopamine Receptor Antagonism

A primary mechanism of action for many phenothiazine antipsychotics is the antagonism of dopamine D2 receptors in the central nervous system.[13] This blockade disrupts dopaminergic signaling pathways, which are implicated in the pathophysiology of psychosis.

Calmodulin Inhibition

Phenothiazines can also inhibit the activity of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways.[14][15] By binding to calmodulin, these compounds can prevent its interaction with target proteins, thereby disrupting calcium-dependent signaling.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically significant phenothiazine family. Its physicochemical properties make it a suitable candidate for further chemical modification and biological evaluation. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization, while the outlined biological pathways suggest potential areas of therapeutic investigation. This comprehensive technical guide serves as a valuable resource for researchers aiming to explore the potential of this and related phenothiazine compounds in drug discovery and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 10H-Phenothiazine, 2-chloro- (CAS 92-39-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. tpcj.org [tpcj.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. iosrphr.org [iosrphr.org]

- 11. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. BMRB Featured System: Calmodulin [bmrb.io]

The Biological Activity of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazines are a class of heterocyclic compounds that have long been a cornerstone in medicinal chemistry, initially gaining prominence for their antipsychotic properties.[1] The tricyclic phenothiazine scaffold has proven to be a "privileged structure," lending itself to a multitude of chemical modifications that yield a broad spectrum of biological activities.[2] This guide focuses on a specific derivative, 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, exploring its synthesis, known biological activities, and the experimental methodologies used to evaluate its potential as a therapeutic agent. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 2-chlorophenothiazine. A general synthetic protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

2-chlorophenothiazine

-

Chloroacetyl chloride

-

Toluene

-

Dichloromethane

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-chlorophenothiazine (e.g., 5.0 g, 25.11 mmol) in toluene (75 mL) is prepared in a reaction vessel and cooled to 0°C.

-

To this cooled solution, chloroacetyl chloride (e.g., 3.0 mL, 37.6 mmol) is added.

-

The reaction mixture is then heated to 80°C and maintained at this temperature for 12 hours.

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure at a temperature below 45°C.

-

Water (50 mL) is added to the crude material, and the product is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield this compound as a solid.[3]

References

2-Chloro-10-(chloroacetyl)-10H-phenothiazine: A Comprehensive Technical Guide for its Role as a Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a key chemical intermediate derived from the phenothiazine scaffold, a privileged structure in medicinal chemistry. Phenothiazine and its derivatives have a rich history in pharmacology, leading to the development of drugs with a wide range of biological activities, including antipsychotic, antiemetic, antihistaminic, antimicrobial, and anticancer properties.[1][2] The introduction of a chloroacetyl group at the N-10 position of the 2-chlorophenothiazine core provides a reactive handle for further molecular elaboration, making it a valuable building block for the synthesis of diverse compound libraries for drug discovery and development.

This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthesis protocols, its application in the synthesis of bioactive derivatives, and relevant biological data.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16189-69-8 | [3][4] |

| Molecular Formula | C₁₄H₉Cl₂NOS | [3][4] |

| Molecular Weight | 310.2 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 113–115 °C | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride. Several protocols have been reported, with variations in solvents and reaction conditions.

Experimental Protocol: N-Acylation of 2-Chlorophenothiazine

Materials:

-

2-Chlorophenothiazine

-

Chloroacetyl chloride

-

Toluene (anhydrous)

-

Triethylamine (optional, as a base)

-

Sodium sulfate (anhydrous)

-

Dichloromethane

-

Water

-

Ethanol or Ether (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenothiazine (1.0 equivalent) in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.1 to 1.5 equivalents) to the stirred solution. If desired, triethylamine (1.1 equivalents) can be added as an acid scavenger.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C.[3]

-

Maintain the reaction at 80 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

To the crude residue, add water and extract with dichloromethane (2 x 50 mL).[3]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent to yield the crude product as an off-white solid.[3]

-

Purification: Recrystallize the crude solid from a suitable solvent such as ethanol or diethyl ether to obtain pure this compound.[2]

Yield: 90%[3]

Application as a Chemical Intermediate

The chloroacetyl group of this compound is a versatile electrophilic site that readily reacts with various nucleophiles, such as amines, phenols, and thiols. This reactivity allows for the straightforward synthesis of a wide array of N-substituted phenothiazine derivatives with diverse functionalities, which can be screened for various biological activities.

Synthesis of N-Substituted Aminoacetylphenothiazine Derivatives

A common application of this intermediate is the synthesis of derivatives containing an amino group linked to the acetyl moiety. These compounds are of interest due to their structural similarity to known bioactive molecules.

Experimental Protocol: Reaction with Amines

Materials:

-

This compound

-

Desired primary or secondary amine (1.1 equivalents)

-

Dimethyl sulfoxide (DMSO) or an appropriate solvent

-

Water

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMSO.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-5 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the crude N-substituted aminoacetylphenothiazine derivative.

-

Further purification can be achieved by recrystallization or column chromatography.

The general workflow for synthesizing bioactive derivatives from this compound is depicted below.

Figure 1: General workflow for the synthesis and screening of bioactive derivatives.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of pharmacological activities, primarily focusing on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Phenothiazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Anticancer Activity of Phenothiazine Derivatives

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| Phenothiazine-chalcone hybrids | HepG-2 (Hepatocellular carcinoma) | 7.14 - 7.61 | [6] |

| MCF-7 (Breast cancer) | 12 - 13.8 | [6] | |

| PEGylated phenothiazines | HeLa (Cervical cancer) | 229.1 | [7] |

| MeWo (Skin cancer) | 251.9 | [7] | |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [8] |

| Phenothiazine-imidazo[1,2-a]pyridine | MDA-MB-231 (Breast cancer) | 24.72 - 38.9 | [9] |

| A549 (Lung cancer) | 42.96 - 58.57 | [9] |

Antimicrobial Activity

The phenothiazine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Phenothiazine Derivatives

| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| Halogenated pyrazolo-1,2-benzothiazine acetamides | Staphylococcus aureus (MRSA) | 8 - 16 | [10] |

| Phenothiazine-3-sulphonamide derivatives | Staphylococcus aureus | 0.5 - 1.0 | [3] |

| Streptococcus pyogenes | 0.5 - 1.0 | [3] | |

| Escherichia coli | 0.5 - 1.0 | [3] | |

| Salmonella typhi | 0.5 - 1.0 | [3] | |

| Aspergillus fumigatus | 0.5 - 1.0 | [3] | |

| Phenothiazine-N-Mannich bases | Staphylococcus aureus | 3.125 - 12.5 | [11] |

| Pseudomonas aeruginosa | 12.5 | [11] | |

| Escherichia coli | 12.5 | [11] |

Mechanism of Action: Dopamine D2 Receptor Antagonism

A primary mechanism of action for many antipsychotic phenothiazine derivatives is the antagonism of the dopamine D2 receptor.[12] This interaction is crucial for their therapeutic effects in treating psychosis. The binding of a phenothiazine antagonist to the D2 receptor, a G-protein coupled receptor (GPCR), inhibits the downstream signaling cascade that is normally initiated by dopamine.

The inhibition of the D2 receptor prevents the activation of the associated inhibitory G-protein (Gi/o). This, in turn, leads to a disinhibition of adenylyl cyclase, resulting in an increase in the intracellular concentration of cyclic AMP (cAMP). The subsequent activation of Protein Kinase A (PKA) and modulation of downstream effectors ultimately leads to the observed physiological response.[13][14]

Figure 2: Signaling pathway of Dopamine D2 receptor antagonism by phenothiazines.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloroacetyl group provide a robust platform for the generation of diverse libraries of phenothiazine derivatives. The demonstrated anticancer and antimicrobial activities of these derivatives underscore the continued importance of the phenothiazine scaffold in the quest for new therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental protocols necessary to effectively utilize this key intermediate in their discovery programs. Further exploration of the structure-activity relationships of derivatives synthesized from this intermediate holds significant promise for the development of novel and potent therapeutics.

References

- 1. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. CN104109132A - Preparation method for N-acetyl phenothiazine - Google Patents [patents.google.com]

- 8. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

Phenothiazine Derivatives: A Technical Guide to Their Expanding Therapeutic Potential

Abstract: Phenothiazine and its derivatives, a class of heterocyclic compounds, have been a cornerstone of psychopharmacology for decades, primarily recognized for their antipsychotic properties.[1][2] Initially synthesized in the 19th century and brought to prominence with the discovery of chlorpromazine's antipsychotic effects in the 1950s, this chemical scaffold has proven to be remarkably versatile.[3][4] Emerging research has unveiled a broad spectrum of biological activities, positioning phenothiazine derivatives as promising candidates for drug repurposing and development in oncology, infectious diseases, and neurodegenerative disorders.[5][6] Epidemiological studies suggesting a lower incidence of cancer in schizophrenic patients on long-term phenothiazine therapy have spurred investigation into their anticancer properties.[7] This technical guide provides a comprehensive overview of the core therapeutic applications of phenothiazine derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex biological pathways they modulate.

Core Mechanisms of Action and Therapeutic Applications

Phenothiazine derivatives exert their diverse therapeutic effects by interacting with a multitude of cellular targets. Their characteristic tricyclic structure serves as a versatile pharmacophore that can be chemically modified to fine-tune activity and specificity.[5][8] The primary applications extend from their traditional role in psychiatry to burgeoning uses in cancer, infectious disease, and neurodegeneration.

Antipsychotic Applications

The foundational therapeutic use of phenothiazines is in the management of schizophrenia and other psychotic disorders.[2] Their efficacy stems primarily from their ability to act as antagonists at dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][9] By blocking these receptors, they counteract the effects of excess dopamine, which is hypothesized to be a key factor in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][10]

The chemical structure, particularly the side chain at the 10th position of the phenothiazine nucleus, influences the potency and side-effect profile of these drugs.[9] They are broadly classified into three groups: aliphatic, piperidine, and piperazine derivatives, each with varying affinities for dopamine, muscarinic, and histamine receptors.[2][9]

Anticancer Applications

Phenothiazine derivatives exhibit potent antitumor effects across a wide range of cancer types through multiple mechanisms.[3][11] They can induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit key signaling pathways essential for cancer cell proliferation and survival.[3][12]

Key Anticancer Mechanisms:

-

Signaling Pathway Modulation: Phenothiazines disrupt critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades, to inhibit cell growth and induce apoptosis.[3]

-

Cell Cycle Arrest: Certain derivatives, such as fluphenazine and trifluoperazine, can cause G0/G1 phase arrest in cancer cells, preventing them from entering the DNA synthesis (S) phase and thus halting proliferation.[3][12]

-

Induction of Apoptosis: They can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways, often by increasing the Bax/Bcl-2 ratio and activating caspases.[3][7]

-

Membrane Integrity Disruption: As amphiphilic molecules, phenothiazines can intercalate into the cell membrane, altering its physical properties, disrupting lipid rafts, and making cancer cells more susceptible to damage and death.[13][14]

-

Inhibition of Angiogenesis: Some derivatives have been shown to reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes the formation of new blood vessels required for tumor growth.[3]

Antimicrobial Applications

Phenothiazines have demonstrated significant antibacterial and antifungal activity, including against multidrug-resistant (MDR) pathogens.[3][15] This makes them attractive candidates for repurposing as adjuvants to conventional antibiotics.

Key Antimicrobial Mechanisms:

-

Efflux Pump Inhibition: A primary mechanism for their efficacy against MDR bacteria is the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell. By blocking these pumps, phenothiazines can restore the susceptibility of resistant strains to antibiotics like ampicillin and ciprofloxacin.[3]

-

Membrane and DNA Damage: Derivatives such as chlorpromazine can generate reactive oxygen species (ROS), leading to oxidative stress that damages the bacterial cell membrane and DNA.[16][17]

-

Biofilm Disruption: Phenothiazines are also active against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.[16][17]

Neuroprotective Applications

Beyond their use in psychiatry, phenothiazine derivatives are being investigated for their neuroprotective potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[18][19] Their multi-target nature allows them to address several pathological aspects of these complex disorders.

Key Neuroprotective Mechanisms:

-

Cholinesterase Inhibition: A key feature of Alzheimer's disease is the loss of acetylcholine. Some phenothiazine derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine, thereby increasing its levels in the brain.[18][20][21]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Phenothiazines can act as potent antioxidants, both by directly scavenging free radicals and by activating the Keap1-Nrf2 signaling pathway, which upregulates the body's own antioxidant defenses.[18][22]

-

Modulation of Autophagy: Many neurodegenerative diseases are characterized by the accumulation of misfolded protein aggregates. Phenothiazines can modulate autophagy, the cellular process responsible for clearing these toxic aggregates and damaged organelles.[18]

Multidrug Resistance (MDR) Reversal

The ability to reverse multidrug resistance is a cross-cutting application relevant to both cancer and infectious disease chemotherapy.[23][24] Phenothiazines can inhibit the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are overexpressed in many resistant cancer cells and microorganisms.[25][26] By inhibiting these efflux pumps, phenothiazines increase the intracellular concentration and efficacy of co-administered therapeutic agents.[26]

Quantitative Efficacy Data

The following tables summarize quantitative data for various phenothiazine derivatives across different therapeutic applications, as reported in preclinical studies.

Table 1: Anticancer Activity of Phenothiazine Derivatives

| Compound | Cancer Cell Line(s) | Metric | Value (µM) | Reference |

| CWHM-974 | Panel of cancer cell lines | IC₅₀ | 1.37 - 14.03 | [27] |

| Fluphenazine | Panel of cancer cell lines | IC₅₀ | 7.04 - 23.33 | [27] |

| Trifluoperazine | Hepatocellular Carcinoma | - | Reduces cell viability | [3] |

Table 2: Antimicrobial Activity of Phenothiazine Derivatives against Acinetobacter baumannii

| Compound | Metric | Value (g/L) | Reference |

| Promethazine | MIC | 0.05 - 0.6 | [16][17] |

| Trifluoperazine | MIC | 0.05 - 0.6 | [16][17] |

| Thioridazine | MIC | 0.05 - 0.6 | [16][17] |

| Chlorpromazine | MIC | 0.05 - 0.6 | [16][17] |

| Various | MBC | 0.1 - 2.5 | [16][17] |

| Various | MBEC | 0.5 - >3.0 | [16][17] |

| MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration; MBEC: Minimal Biofilm Eradication Concentration |

Table 3: Cholinesterase Inhibition by Phenothiazine Derivatives

| Compound | Target Enzyme | Metric | Value (µM) | Reference |

| Derivative 7j | Acetylcholinesterase (AChE) | IC₅₀ | 5.9 | [21] |

| Derivative 7j | Butyrylcholinesterase (BChE) | IC₅₀ | 5.3 | [21] |

| Derivative 13j | Acetylcholinesterase (AChE) | IC₅₀ | 5.8 | [21] |

| Derivative 13j | Butyrylcholinesterase (BChE) | IC₅₀ | 4.9 | [21] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of phenothiazine derivatives.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[28]

-

Compound Treatment: Treat the cells with various concentrations of the phenothiazine derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Cholinesterase Inhibition (Ellman's) Assay

This colorimetric method is widely used to screen for inhibitors of acetylcholinesterase (AChE).[18]

-

Reagent Preparation: Prepare a phosphate buffer, a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test phenothiazine derivative at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction. AChE will hydrolyze ATCI to thiocholine.

-

Color Development: The thiocholine produced reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

Kinetic Reading: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without any inhibitor and calculate the IC₅₀ value.

Protocol: Autophagy Flux Assay

This assay measures the rate of autophagic degradation, providing a more accurate assessment of autophagy than static measurements.[18]

-

Cell Culture and Treatment: Culture cells of interest and treat them with the test phenothiazine derivative for a desired time.

-

Lysosomal Inhibition: In a parallel set of wells, co-treat the cells with the phenothiazine derivative and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final few hours of the experiment. This will block the degradation of autophagosomes.

-

Cell Lysis: Lyse the cells in a suitable buffer and determine the total protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample using SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against LC3. This antibody detects both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

-

Probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensity for LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An increase in this difference upon treatment with the phenothiazine derivative indicates an induction of autophagy.[18]

Conclusion and Future Directions

Phenothiazine derivatives represent a remarkable class of compounds with a rich history and a promising future.[5] Originally developed as antipsychotics, their therapeutic reach now extends into oncology, infectious disease, and neurodegeneration.[3][15][18] Their ability to modulate multiple key cellular targets, such as dopamine receptors, cancer-related signaling pathways, bacterial efflux pumps, and neuroprotective mechanisms, underscores their vast potential.[3] The capacity to reverse multidrug resistance is a particularly valuable attribute that could revitalize existing chemotherapies.[24][26]

Future research should focus on several key areas. The synthesis of novel derivatives through molecular hybridization can lead to compounds with enhanced potency and selectivity for specific targets, while minimizing off-target effects.[6][23] Further elucidation of their complex molecular mechanisms will be critical for rational drug design. Finally, advancing the most promising preclinical candidates into well-designed clinical trials is essential to validate their efficacy and safety in human patients, potentially offering new therapeutic strategies for some of the most challenging diseases.[3][29]

References

- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Analysis of the Therapeutic Potential of N-substituted Phenothiazine Derivatives in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. egpat.com [egpat.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 15. Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Old phenothiazine and dibenzothiadiazepine derivatives for tomorrow's neuroprotective therapies against neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tricyclic phenothiazine and phenoselenazine derivatives as potential multi-targeting agents to treat Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 22. Phenothiazines interfere with dopaminergic neurodegeneration in Caenorhabditis elegans models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. New phenothiazine-type multidrug resistance modifiers: anti-MDR activity versus membrane perturbing potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. psychiatryonline.org [psychiatryonline.org]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a key intermediate in the synthesis of various pharmaceutical agents. As a molecule possessing the revered phenothiazine core, its structural elucidation is paramount for ensuring the integrity and efficacy of downstream applications. This document moves beyond a mere recitation of data, offering a rationale-driven approach to spectroscopic analysis, grounded in the principles of structural chemistry and validated by empirical evidence from analogous compounds.

The phenothiazine nucleus is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of a chloroacetyl group at the N-10 position and a chlorine atom at the C-2 position significantly modulates the electronic and steric properties of the parent molecule, influencing its reactivity and biological interactions. Consequently, a meticulous spectroscopic characterization is not merely a procedural step but a foundational requirement for any research or development endeavor involving this compound.

This guide is structured to provide a comprehensive understanding of how various spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, are synergistically employed to confirm the identity and purity of this compound.

Molecular Structure and Key Features

This compound possesses a tricyclic heterocyclic system with a central thiazine ring flanked by two benzene rings. The chloroacetyl group is attached to the nitrogen atom of the thiazine ring, and a chlorine atom is substituted on one of the benzene rings.

Molecular Formula: C₁₄H₉Cl₂NOS[1]

Molecular Weight: 310.20 g/mol [1]

CAS Number: 16189-69-8[1]

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle and Rationale: FT-IR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. For this compound, FT-IR is instrumental in confirming the presence of the N-acyl group (C=O), the C-Cl bonds, and the characteristic vibrations of the phenothiazine ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~1680-1700 | C=O stretch (amide) | Chloroacetyl group | Strong |

| ~1560-1600 | C=C stretch (aromatic) | Phenothiazine ring | Medium-Strong |

| ~1450-1500 | C=C stretch (aromatic) | Phenothiazine ring | Medium-Strong |

| ~1250-1350 | C-N stretch | Amide and Thiazine ring | Medium |

| ~1100-1200 | C-O-C asymmetric stretch (ether-like) | Thiazine ring (C-S-C) | Medium |

| ~750-850 | C-H out-of-plane bend (aromatic) | Substituted benzene rings | Strong |

| ~650-800 | C-Cl stretch | 2-Chloro and Chloroacetyl | Medium-Strong |

The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is a key diagnostic feature, confirming the introduction of the chloroacetyl group onto the phenothiazine nitrogen. The exact position of this band can be influenced by the electronic effects of the phenothiazine ring. The C-Cl stretching vibrations are also crucial for confirming the presence of both chlorine atoms. The complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of the substituted phenothiazine scaffold.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides insights into the carbon skeleton. For this compound, NMR is essential for confirming the substitution pattern on the aromatic rings and the structure of the N-acyl side chain.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | Multiplet | 7H | Aromatic protons |

| ~4.5-4.8 | Singlet | 2H | -CO-CH₂-Cl protons |

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the unsymmetrical substitution of the phenothiazine ring. The protons on the chlorinated and non-chlorinated rings will have distinct chemical shifts. The singlet at approximately 4.5-4.8 ppm is a clear indicator of the methylene protons of the chloroacetyl group, which are deshielded by the adjacent carbonyl group and chlorine atom.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | Carbonyl carbon (-C=O) |

| ~115-145 | Aromatic carbons |

| ~40-45 | Methylene carbon (-CH₂-Cl) |

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region. The aromatic region will display multiple signals corresponding to the inequivalent carbons of the phenothiazine core. The signal for the methylene carbon of the chloroacetyl group will appear in the aliphatic region.

Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, MS is crucial for confirming the molecular weight and for observing characteristic fragmentation pathways that support the proposed structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺˙) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak at m/z 310, corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ will be observed, with relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl.[3]

Key Predicted Fragment Ions:

| m/z | Proposed Fragment Ion | Neutral Loss |

| 310/312/314 | [C₁₄H₉³⁵Cl₂NOS]⁺˙ / [C₁₄H₉³⁵Cl³⁷ClNOS]⁺˙ / [C₁₄H₉³⁷Cl₂NOS]⁺˙ | - |

| 232/234 | [C₁₂H₇³⁵ClNS]⁺˙ / [C₁₂H₇³⁷ClNS]⁺˙ | -CO-CH₂Cl |

| 198 | [C₁₂H₈NS]⁺ | -Cl, -CO-CH₂Cl |

The primary fragmentation is likely to involve the cleavage of the N-acyl bond, leading to the loss of the chloroacetyl group and the formation of a stable 2-chlorophenothiazine cation radical at m/z 232/234.[4] Further fragmentation may involve the loss of the chlorine atom from the phenothiazine ring.

Caption: Proposed mass spectrometry fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The phenothiazine core has a characteristic chromophore, and its UV-Vis spectrum provides information about the conjugated π-electron system.

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Predicted UV-Vis Absorption Maxima (λₘₐₓ):

Phenothiazine and its derivatives typically exhibit multiple absorption bands in the UV region. For this compound, the spectrum is expected to show characteristic absorptions arising from π-π* transitions within the aromatic system. The presence of the N-acyl group can cause a hypsochromic (blue) shift compared to the parent 10H-phenothiazine.[5][6]

| Predicted λₘₐₓ (nm) | Electronic Transition |

| ~230-240 | π-π |

| ~270-280 | n-π / π-π* |

The exact positions and intensities of these bands are sensitive to the solvent polarity and the substitution pattern on the phenothiazine ring.[5][7]

Conclusion

The comprehensive spectroscopic characterization of this compound through the synergistic application of FT-IR, NMR, Mass Spectrometry, and UV-Vis spectroscopy provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, from the identification of functional groups and the mapping of the carbon-hydrogen framework to the determination of molecular weight and the analysis of electronic transitions. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers and scientists engaged in the synthesis, quality control, and application of this important pharmaceutical intermediate, ensuring the scientific integrity and success of their work.

References

- 1. scbt.com [scbt.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 6. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Chloro-10-(chloroacetyl)-10H-phenothiazine (CAS Number: 16189-69-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

2-Chloro-10-(chloroacetyl)-10H-phenothiazine is a derivative of phenothiazine, a class of compounds known for a wide range of pharmacological activities.[1] The introduction of chloro and chloroacetyl groups to the phenothiazine structure modifies its chemical properties and biological activities.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 16189-69-8[1][2] |

| IUPAC Name | 2-chloro-1-(2-chlorophenothiazin-10-yl)ethanone[1] |

| Synonyms | NSC 241506; 10H-Phenothiazine, 2-chloro-10-(chloroacetyl)- (9CI); 2-chloro-1-(2-chloro-10-phenothiazinyl)ethanone; ethanone, 2-chloro-1-(10h-phenothiazine-10-yl)-; phenothiazine, 2-chloro-10-(chloroacetyl)- (6CI,8CI); 2-chloro-10-(chloroacetyl)phenothiazine[2] |

| Molecular Formula | C₁₄H₉Cl₂NOS[1] |

| SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl[1][2] |

| InChI | InChI=1S/C14H9Cl2NOS/c15-8-14(18)17-10-3-1-2-4-12(10)19-13-6-5-9(16)7-11(13)17/h1-7H,8H2[1] |

| InChI Key | FXCKKLUGQMWBDD-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 310.20 g/mol [1] |

| Density | 1.468 g/cm³[2] |

| Boiling Point | 539.9°C at 760 mmHg[2] |

| Flash Point | 280.3°C[2] |

Synthesis

The synthesis of this compound typically involves the chloroacetylation of 2-chlorophenothiazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the N-acylation of phenothiazines.

Materials:

-

2-Chlorophenothiazine

-

Chloroacetyl chloride

-

Toluene, dry

-

Triethylamine (optional, as a base)

-

Ice bath

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenothiazine (1 equivalent) in dry toluene.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.5 equivalents) to the stirred solution.[3] A base such as triethylamine may be added to neutralize the HCl byproduct.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Reflux the mixture for a period of 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with water to remove any water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[4]

Biological Activity and Potential Applications

This compound has been investigated for a variety of biological activities, making it a compound of interest in drug development.[1] Its applications are diverse, ranging from pharmaceutical research to its use as a chemical intermediate and a research tool in proteomics.[1]

Antipsychotic Activity

Phenothiazines are a well-established class of antipsychotic drugs.[5] Their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7]

This in vivo model is used to screen for the cataleptic effects of antipsychotic drugs, which is a measure of their extrapyramidal side effects.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound

-

Vehicle (e.g., saline with 2% Tween 80)[8]

-

Haloperidol (positive control)[8]

-

Catalepsy bar (horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 10 cm from the base)

-

Stopwatch

Procedure:

-

Acclimatize the rats to the experimental room for at least one hour before the test.

-

Administer the test compound (this compound), vehicle, or haloperidol intraperitoneally.[8]

-

At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.[9]

-

Start the stopwatch and measure the time the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes one or both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically set, and if the rat remains on the bar for this duration, it is removed and the maximum time is recorded.[9]

-

The cataleptic response is expressed as the mean time (in seconds) spent on the bar for each group.

Cytotoxic Activity

The compound has shown potential cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer therapy.[1]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the culture medium. A stock solution is typically prepared in DMSO.

-

After 24 hours, remove the medium and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

-

After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] The reference wavelength should be above 650 nm.[10]

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.[1]

This method is used to assess the antimicrobial activity of a substance.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile broth (e.g., Mueller-Hinton broth)

-

This compound

-

Solvent (e.g., DMSO)

-

Positive control (a known antibiotic)

-

Negative control (solvent)

-

Sterile cork borer (6-8 mm diameter)

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Using a sterile swab, uniformly streak the bacterial inoculum over the entire surface of a nutrient agar plate to create a lawn.

-

Allow the plate to dry for a few minutes.

-

Using a sterile cork borer, create wells in the agar plate.[11]

-

Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent), the positive control, and the negative control into separate wells.[12]

-

Allow the plates to stand for a period (e.g., 30 minutes in the refrigerator) to allow for diffusion of the substances into the agar.[12]

-

Invert the plates and incubate at 37°C for 18-24 hours.[11]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Inhibition of Trypanothione Reductase

This compound has been identified as a potential inhibitor of trypanothione reductase, an enzyme essential for the survival of trypanosomatid parasites.[1] This makes it a potential candidate for the development of drugs against diseases like leishmaniasis and Chagas disease. The inhibition is thought to be competitive with respect to trypanothione.[4]

Safety Information

Detailed toxicological data for this compound is not extensively available in the public domain. As with any chemical compound, it should be handled with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. egpat.com [egpat.com]

- 7. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. chemistnotes.com [chemistnotes.com]

- 12. botanyjournals.com [botanyjournals.com]

An In-depth Technical Guide to 2-Chloro-10-(chloroacetyl)-10H-phenothiazine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known biological activities of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine, a derivative of the versatile phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a tricyclic phenothiazine core. Key structural modifications include a chlorine atom at the 2-position of the phenothiazine ring system and a chloroacetyl group attached to the nitrogen atom at the 10-position.

Chemical Identifiers:

-

CAS Number: 16189-69-8[1]

-

Molecular Formula: C₁₄H₉Cl₂NOS[1]

-

SMILES: C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCl[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 310.20 g/mol | [1] |

| Density | 1.468 g/cm³ | [1] |

| Boiling Point | 539.9°C at 760 mmHg | [1] |

| Flash Point | 280.3°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of 2-chlorophenothiazine with chloroacetyl chloride.

Experimental Protocol: N-Acylation of 2-Chlorophenothiazine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-Chlorophenothiazine

-

Chloroacetyl chloride

-

Dry benzene (or a suitable inert solvent)

-

Triethylamine (or another suitable base)

-

Ice

-

Ethanol (for recrystallization)